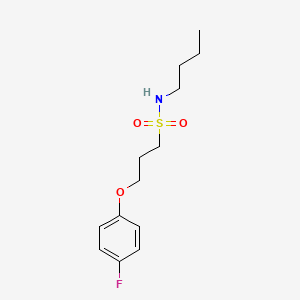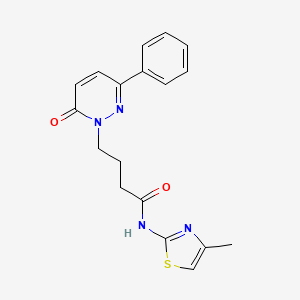![molecular formula C19H20N4O4S B6499028 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide CAS No. 953187-41-2](/img/structure/B6499028.png)
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide is 400.12052631 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide” (VU0628839-1 or F5013-0993), focusing on six unique applications:
Neuroprotective Agents
Research has shown that compounds similar to VU0628839-1 exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress, excitotoxicity, and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The specific mechanisms often involve modulation of signaling pathways that prevent cell death and promote cell survival.
Anti-inflammatory Agents
VU0628839-1 has potential applications as an anti-inflammatory agent. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes them promising candidates for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Anticancer Agents
The compound’s structure suggests it could be effective in cancer treatment. Similar compounds have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis . These properties are crucial for developing new chemotherapeutic agents that can target various types of cancer more effectively.
Antimicrobial Agents
VU0628839-1 may also serve as an antimicrobial agent. Compounds with analogous structures have demonstrated activity against a range of bacterial and fungal pathogens . This includes both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains, making it a valuable candidate for developing new antibiotics.
Cardioprotective Agents
Research indicates that compounds like VU0628839-1 could have cardioprotective effects. These compounds can help in reducing myocardial infarction size, improving cardiac function, and preventing heart failure . The mechanisms often involve antioxidant properties, inhibition of inflammatory pathways, and modulation of cardiac cell survival signals.
Antioxidant Agents
The compound’s structure suggests it could act as a potent antioxidant. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is implicated in aging and various chronic diseases . By scavenging free radicals, VU0628839-1 could help in preventing cellular damage and maintaining cellular health.
Enzyme Inhibitors
VU0628839-1 may function as an enzyme inhibitor. Compounds with similar structures have been found to inhibit key enzymes involved in disease pathways . This includes enzymes like kinases, proteases, and phosphatases, which are targets for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Therapeutic Agents for Metabolic Disorders
The compound could be useful in treating metabolic disorders. Similar compounds have shown potential in modulating metabolic pathways, improving insulin sensitivity, and reducing lipid accumulation . This makes them promising candidates for treating conditions like diabetes, obesity, and metabolic syndrome.
属性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-26-15-7-5-13(12-16(15)27-2)14-6-8-18(25)23(22-14)10-3-4-17(24)21-19-20-9-11-28-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKVJMALKCPZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)

![N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498961.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)

![4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6498981.png)
![4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide](/img/structure/B6498986.png)
![4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6498997.png)
![4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide](/img/structure/B6499005.png)
![N-(2-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499034.png)
![N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499035.png)
![N-(2,5-dimethoxyphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499037.png)
![N-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499042.png)
![4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B6499044.png)